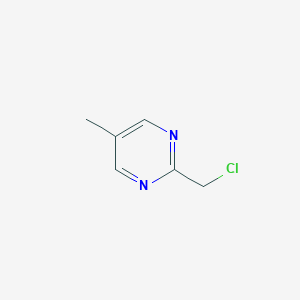

2-(Chloromethyl)-5-methylpyrimidine

Description

Historical Perspectives and Evolution of Pyrimidine (B1678525) Heterocycles in Chemical Research

The story of pyrimidines began in the 19th century with the isolation of alloxan (B1665706) and the synthesis of barbituric acid. researchgate.netwikipedia.org The systematic study of these six-membered heterocyclic compounds, containing two nitrogen atoms at the 1 and 3 positions, was pioneered by Pinner in 1884. umich.edu A significant milestone was the preparation of the parent compound, pyrimidine, by Gabriel and Colman in 1900. wikipedia.org However, the true significance of pyrimidines unfolded with their identification as core components of nucleic acids—cytosine, thymine, and uracil—the very building blocks of DNA and RNA. researchgate.netnih.gov This discovery propelled pyrimidines to the forefront of biochemical and medicinal research. Over the decades, research has expanded from these naturally occurring pyrimidines to a vast array of synthetic derivatives with a wide spectrum of biological activities. researchgate.netgsconlinepress.com

General Significance of Pyrimidine Scaffolds in Synthetic Organic Chemistry and Medicinal Chemistry

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. bohrium.comnih.gov Its unique electronic properties and the ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets like enzymes and receptors. bohrium.comresearchgate.net The versatility of the pyrimidine core allows for the introduction of various substituents, leading to a diverse library of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. mdpi.comorientjchem.orgwjarr.comwjahr.com In synthetic organic chemistry, the development of numerous synthetic methodologies, such as the Biginelli reaction, has made the construction of complex pyrimidine derivatives more accessible. wikipedia.orgmdpi.com The pyrimidine nucleus serves as a key building block for the synthesis of not only pharmaceuticals but also agrochemicals and dyes. mdpi.com

Chemical Context and Research Significance of 2-(Chloromethyl)-5-methylpyrimidine

Within the vast family of pyrimidine derivatives, this compound stands out as a highly valuable and reactive intermediate. Its significance lies in the presence of a chloromethyl group, which serves as a versatile handle for a variety of chemical transformations. This reactive site allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 148406-13-7 | C6H7ClN2 | 142.59 | 41-43 | 192 |

| 2-Chloro-5-methylpyridine | 18368-64-4 | C6H6ClN | 127.57 | N/A | 97 °C/30 mmHg |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C6H5Cl2N | 162.02 | 37-42 | N/A |

Data sourced from multiple chemical suppliers and research articles. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The research significance of this compound is primarily as a precursor in the synthesis of more complex molecules with desired biological activities. For instance, it is a key intermediate in the production of certain agrochemicals. The chloromethyl group can be readily displaced by amines, thiols, and other nucleophiles to generate a library of derivatives for screening in drug discovery programs. Studies have shown that derivatives of similar chloromethylated pyrimidines exhibit antimicrobial and antiviral activities. The reactivity of the chloromethyl group allows for its use in the synthesis of neonicotinoid insecticides. chemicalbook.com

The synthesis of this compound itself can be achieved through various routes, often starting from readily available precursors. One common method involves the chlorination of 2,5-dimethylpyrimidine. The strategic placement of the methyl and chloromethyl groups on the pyrimidine ring provides a unique combination of steric and electronic properties that can be exploited in further synthetic steps.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNMMHYLAVKZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562986 | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126504-85-6 | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 5 Methylpyrimidine

Methods for Haloalkylation of Pyrimidine (B1678525) Rings

Haloalkylation, specifically chloromethylation, is a key method for introducing a chloromethyl group onto a pyrimidine ring. This can be achieved through various reagents and conditions.

Cyclization Strategies for Chloromethyl Pyrimidine Core Formation

The formation of the fundamental pyrimidine ring structure with a pre-attached chloromethyl group can be accomplished through cyclization reactions. These methods involve the condensation of smaller molecular fragments to build the desired heterocyclic system.

A notable example involves the reaction of a compound containing a pre-existing chloromethyl group with reagents that will form the pyrimidine ring. For instance, a derivative of propionaldehyde (B47417) can be condensed with an acrylic ester to form a 4-formylpentanoate ester. This intermediate can then be aminated to produce 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation steps can lead to the formation of a 2-chloro-5-methylpyridine, a related scaffold. epo.orggoogle.com This pyridone can then be chlorinated to yield the corresponding 2-chloro-5-methylpyridine. epo.orggoogle.com

Reactivity and Reaction Mechanisms of 2 Chloromethyl 5 Methylpyrimidine

Nucleophilic Substitution Reactions of the Chloromethyl Group in Pyrimidines

The chloromethyl group attached to the pyrimidine (B1678525) ring is highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of 2-(Chloromethyl)-5-methylpyrimidine.

Mechanistic Studies of Substitution Pathways

Nucleophilic substitution at the chloromethyl group typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the simultaneous displacement of the chloride leaving group. nih.govmdpi.com The transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming as the bond to the chlorine is breaking. mdpi.com The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring. nih.gov The presence of the electron-withdrawing pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, facilitating the nucleophilic attack.

Recent studies have also explored the possibility of concerted nucleophilic aromatic substitution (SNAr) mechanisms for reactions directly on the aromatic ring, challenging the long-held two-step addition-elimination model. nih.govnih.gov While these studies primarily focus on substitutions at the ring carbons, the electronic effects influencing these pathways can also have implications for the reactivity of substituents like the chloromethyl group.

Scope and Versatility with Various Nucleophiles

The chloromethyl group of this compound readily reacts with a diverse array of nucleophiles, leading to the formation of a wide variety of derivatives. This versatility is a key feature of its synthetic utility. Common nucleophiles include amines, thiols, and alkoxides. For instance, reaction with amines yields the corresponding aminomethylpyrimidines, while reaction with thiols produces thiomethylpyrimidine derivatives. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the substitution process.

The table below illustrates the scope of nucleophilic substitution reactions with this compound, showcasing the range of functional groups that can be introduced.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 5-(Aminomethyl)-2-methylpyrimidine |

| Thiol | R-SH | 5-(Thiomethyl)-2-methylpyrimidine |

| Alkoxide | R-O⁻ | 5-(Alkoxymethyl)-2-methylpyrimidine |

| Cyanide | NaCN | 5-(Cyanomethyl)-2-methylpyrimidine |

Reactivity of the Pyrimidine Ring System in this compound

Beyond the reactivity of its chloromethyl substituent, the pyrimidine ring itself can participate in various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging due to the electron-deficient nature of the diazine core. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the ring towards attack by electrophiles. fiveable.me However, the presence of activating groups can facilitate such reactions. The methyl group at the 2-position is an electron-donating group that can help to stabilize the carbocation intermediate formed during electrophilic attack, thereby activating the ring to a certain extent. fiveable.memnstate.edu

The position of electrophilic attack is directed by the substituents on the ring. The methyl group is an ortho, para-director. Conversely, the chloromethyl group, due to the electronegativity of the chlorine atom, can act as a deactivating group. stackexchange.com The interplay of these electronic effects determines the regioselectivity of any potential EAS reactions. For example, nitration of substituted aromatic compounds is a well-studied EAS reaction where the directing effects of substituents play a crucial role. stackexchange.com

Metal-Catalyzed Cross-Coupling Reactions Involving Pyrimidine Halides

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. wiley.com While this compound itself is not a pyrimidine halide, related pyrimidine halides are excellent substrates for these reactions. For instance, chloropyrimidines can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form new C-C bonds. Similarly, pyrimidinesulfinates have been used as coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. tcichemicals.com

These methodologies offer a pathway to further functionalize the pyrimidine core. For example, a related compound, 2-chloro-5-methylpyrimidine (B1361109), can undergo cross-coupling reactions to introduce various substituents at the 2-position. nih.gov This highlights the potential for using cross-coupling strategies to modify the pyrimidine ring of derivatives of this compound, assuming appropriate precursors are used.

Intramolecular Cyclization Reactions and Heteroannulation involving the Chloromethyl Group

The chloromethyl group in this compound can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are driven by the formation of a stable cyclic product. For instance, if a suitable nucleophilic group is present elsewhere in the molecule or in a reacting partner, it can attack the electrophilic carbon of the chloromethyl group, leading to ring closure.

One example of such a reaction is the synthesis of pyrimido[4,5-b]indoles, which can be achieved through the cyclization of appropriately substituted pyrimidines. researchgate.net While the direct involvement of this compound in such a specific reaction is not explicitly detailed, the principle of using a reactive chloromethyl group on a pyrimidine ring for intramolecular cyclization is a known synthetic strategy. researchgate.net These reactions often proceed via an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization step. The formation of bicyclic structures through intramolecular transformations of related cyclopentene (B43876) derivatives has also been studied, highlighting the general utility of intramolecular cyclization pathways. bohrium.com

Comparative Reactivity Studies with Other Halomethyl Pyrimidine Derivatives

The reactivity of the chloromethyl group in this compound is a focal point of its chemistry, particularly in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. To understand the influence of the halogen on the reaction rate and mechanism, it is crucial to compare its reactivity with other halomethyl pyrimidine derivatives, namely the bromo- and iodomethyl analogs.

The primary factor governing the reactivity of these compounds in nucleophilic substitution reactions is the nature of the leaving group, which is the halide ion (Cl⁻, Br⁻, or I⁻). The stability of the leaving group is a key determinant of the reaction rate. Generally, a better leaving group is a weaker base and can better stabilize the negative charge it acquires upon departure.

In the context of halogens, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻. This trend is attributed to several factors:

Polarizability: Larger atoms like iodine are more polarizable, meaning their electron cloud is more easily distorted. This allows for better stabilization of the developing negative charge in the transition state of a nucleophilic substitution reaction.

Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction rate.

Basicity: The basicity of the halide ions decreases down the group (Cl⁻ > Br⁻ > I⁻). Weaker bases are better leaving groups because they are less likely to re-bond with the carbocation or the electrophilic carbon atom.

These principles suggest that the reactivity of 2-(halomethyl)-5-methylpyrimidines in nucleophilic substitution reactions should follow the order: 2-(iodomethyl)-5-methylpyrimidine > 2-(bromomethyl)-5-methylpyrimidine (B11907247) > this compound.

It is also important to consider the nature of the pyrimidine ring itself. The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring can influence the reactivity of the adjacent halomethyl group. This effect is generally expected to stabilize the transition state of a nucleophilic substitution reaction, thereby increasing the reactivity of the halomethyl group compared to a simple alkyl halide.

A study comparing the rate of cyclopropanation using (chloromethyl)- and (iodomethyl)zinc reagents derived from the corresponding halo-iodomethanes showed that the (chloromethyl)zinc reagent was generally more reactive. illinois.edu However, this reaction involves the formation of an organozinc intermediate and does not directly reflect the leaving group ability in a standard SN2 or SN1 reaction.

Derivatization and Applications in Chemical Synthesis

2-(Chloromethyl)-5-methylpyrimidine as a Key Building Block in Organic Synthesis

This compound is a valuable heterocyclic compound that serves as a versatile intermediate in organic synthesis. chemrxiv.org Its structure, featuring a reactive chloromethyl group attached to a pyrimidine (B1678525) core, allows for a wide range of chemical transformations. The pyrimidine nucleus is a fundamental component of many biologically significant molecules, and the presence of the chloro and methyl substituents provides specific sites for functionalization, making this compound a key starting material for creating more complex molecular architectures. thieme.de

The primary utility of this compound in synthesis stems from the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of various atoms and functional groups, leading to the creation of a diverse library of pyrimidine derivatives. For instance, the chlorine atom can be displaced by amines, thiols, or alcohols to append new side chains to the pyrimidine ring.

Furthermore, the chlorine atom on the pyrimidine ring itself (in related starting materials like 2,4-dichloro-5-methylpyrimidine) is a key site for reactions such as the Suzuki coupling. nih.gov This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds, attaching aryl or vinyl substituents and significantly increasing the molecular complexity of the resulting pyrimidine analogues. nih.gov These synthetic strategies are fundamental in generating novel compounds for various applications, particularly in medicinal chemistry. nih.govnih.gov

The pyrimidine scaffold derived from this compound is frequently incorporated into polycyclic systems. iupac.org These reactions often involve intramolecular cyclization or condensation reactions where the substituents on the pyrimidine ring react to form new rings.

One prominent example is the synthesis of thiazolo[4,5-d]pyrimidine derivatives. mdpi.com In these syntheses, a related pyrimidine precursor can undergo cyclization with reagents containing sulfur and nitrogen to form a fused thiazole ring. mdpi.com Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the construction of a fused pyrazole ring onto the pyrimidine core. nih.gov These fused heterocyclic systems are of significant interest in drug discovery due to their rigid structures and unique biological activities. mdpi.comnih.gov The ability to construct these complex scaffolds highlights the importance of functionalized pyrimidines as key intermediates. nih.gov

Applications in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic biologically active compounds. nih.govnih.gov Derivatives of this compound are extensively explored for their therapeutic potential due to the diverse biological activities they exhibit. nih.govmdpi.com

The synthesis of novel therapeutic agents often begins with a versatile starting material like this compound. Medicinal chemists utilize this building block to systematically generate libraries of related compounds with modifications at specific positions. For example, in the development of enzyme inhibitors, a common strategy involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms on a dichlorinated pyrimidine is displaced by an amine, followed by a second modification, such as a Suzuki coupling, at another position. nih.govnih.gov

This modular approach allows for the exploration of how different substituents affect the compound's interaction with a biological target. By synthesizing a range of analogues with varied functional groups, researchers can optimize properties like potency, selectivity, and pharmacokinetic profiles, leading to the identification of promising drug candidates. nih.gov

Derivatives synthesized from pyrimidine building blocks have demonstrated a wide spectrum of biological activities. nih.govmdpi.com They serve as precursors to potent and selective modulators of various biological targets. nih.gov

Enzyme Inhibitors: Many pyrimidine derivatives function as enzyme inhibitors. For example, novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives have been synthesized and identified as potent inhibitors of c-Met kinase, an important target in cancer therapy. nih.gov Another study detailed the development of N-Benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase, which also has applications in oncology. nih.gov Furthermore, a library of pyrimidine-4-carboxamides was synthesized to identify inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling. nih.gov

Antimicrobial Agents: The pyrimidine scaffold is also a key feature in compounds with antimicrobial properties. Researchers have synthesized series of pyrimidine derivatives and evaluated their in-vitro antifungal activities against various phytopathogenic fungi, with some compounds showing significant potency. mdpi.com This highlights the role of pyrimidine precursors in developing new agents to combat microbial infections in both medicine and agriculture. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical series. researchgate.net These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied to understand their effect on biological activity.

For instance, in the development of USP1/UAF1 inhibitors, SAR studies revealed that the position of the methyl group on the pyrimidine ring is critical for potency. nih.gov A derivative with a 5-methyl group showed a nearly two-fold increase in potency compared to the unsubstituted analogue, while moving the methyl group to the 6-position resulted in a three-fold decrease in potency. nih.gov

Similarly, extensive SAR studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors explored modifications at three different positions around the pyrimidine core. nih.gov This led to the discovery that replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine group increased the inhibitory activity by 10-fold. nih.gov These detailed studies provide a rational basis for the design of more effective therapeutic agents.

Table 1: SAR Findings for Pyrimidine-Based USP1/UAF1 Inhibitors

| Compound Modification | IC₅₀ (nM) | Potency Change vs. Unsubstituted |

| Unsubstituted Pyrimidine | 130 | Baseline |

| 5-Methylpyrimidine | 70 | ~2x Increase |

| 6-Methylpyrimidine | 210 | ~3x Decrease |

| 5,6-Dimethylpyrimidine | 120 | Well Tolerated |

Data sourced from studies on N-Benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov

Unable to Generate Article

After conducting an exhaustive search for information pertaining to the chemical compound “this compound,” it has been determined that there is insufficient publicly available data to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

Multiple search strategies were employed to find specific applications of "this compound" in the following areas as required by the user's instructions:

Broader Applications in Chemical Materials and Catalysis Research.

The search did not yield any concrete, verifiable examples of this specific compound being used as a direct intermediate or precursor for named agrochemicals, chemical materials, or catalysts. While general information on pyrimidine derivatives in these fields is available, the search failed to establish a direct link to “this compound.”

Therefore, to avoid providing speculative or inaccurate information and to adhere to the strict content requirements of the prompt, the requested article cannot be generated at this time.

Advanced Characterization and Spectroscopic Analysis of 2 Chloromethyl 5 Methylpyrimidine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(Chloromethyl)-5-methylpyrimidine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different hydrogen environments in the molecule. The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet in the range of δ 4.7-4.9 ppm. The two equivalent aromatic protons on the pyrimidine (B1678525) ring (at positions 4 and 6) would produce a singlet further downfield, typically around δ 8.5-8.7 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The methyl group (-CH₃) attached to the pyrimidine ring would also present as a singlet, but at a much higher field, generally around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Four distinct signals are anticipated for the carbon atoms of this compound. The carbon of the methyl group is expected at the highest field (δ 15-20 ppm). The chloromethyl carbon signal would appear in the range of δ 45-50 ppm. The carbon atoms of the pyrimidine ring would be significantly deshielded, with C5 (attached to the methyl group) appearing around δ 130-135 ppm, C2 (attached to the chloromethyl group) around δ 160-165 ppm, and C4/C6 resonating in the region of δ 155-160 ppm.

2D NMR Spectroscopy: For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments for the -CH₃ and -CH₂Cl groups and the ring protons to their respective carbons. An HMBC spectrum reveals longer-range (2-3 bond) correlations, which are crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations between the chloromethyl protons and the C2 and C4/C6 carbons of the pyrimidine ring.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures and chemical shift theory.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₃ | ~2.4 | ~17 |

| -CH₂Cl | ~4.8 | ~48 |

| Ring H (4,6) | ~8.6 | - |

| Ring C2 | - | ~162 |

| Ring C4, C6 | - | ~158 |

| Ring C5 | - | ~132 |

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structural features.

The analysis reveals several key vibrational modes. Aromatic C-H stretching vibrations from the pyrimidine ring are typically observed in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and chloromethyl groups are found just below 3000 cm⁻¹, usually in the 2850-2980 cm⁻¹ range. The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl and chloromethyl groups are expected in the 1375-1450 cm⁻¹ range. A crucial band for this molecule is the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹, providing strong evidence for the chloromethyl group.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Ring C=N, C=C Stretch | 1400 - 1600 | Strong-Medium |

| C-H Bend | 1375 - 1450 | Medium |

| C-Cl Stretch | 600 - 800 | Strong-Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₇ClN₂), MS provides critical data for its identification.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster: one peak for the molecule containing the ³⁵Cl isotope and another peak, approximately one-third the intensity, two mass units higher for the ³⁷Cl isotope. The calculated monoisotopic mass for C₆H₇³⁵ClN₂ is 142.0298 Da.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The precise mass measurement from HRMS can distinguish C₆H₇ClN₂ from other potential formulas with the same nominal mass. Common fragmentation patterns in the mass spectrum can also provide structural information. A frequent fragmentation would be the loss of a chlorine radical (•Cl) to give a fragment at m/z 107, or the loss of the entire chloromethyl radical (•CH₂Cl) to yield a fragment corresponding to the 5-methylpyrimidine cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Expected m/z |

|---|---|---|---|

| [M(³⁵Cl)]⁺ | C₆H₇³⁵ClN₂ | 142.0298 | 142 |

| [M(³⁷Cl)]⁺ | C₆H₇³⁷ClN₂ | 144.0268 | 144 |

| [M+H(³⁵Cl)]⁺ | C₆H₈³⁵ClN₂ | 143.0374 | 143 |

| [M-Cl]⁺ | C₆H₇N₂ | 107.0609 | 107 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the premier techniques for determining the purity of non-volatile organic compounds. creative-proteomics.comoup.comoup.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For pyrimidine derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase like C18 and a polar mobile phase, often a mixture of water and acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape. creative-proteomics.comoup.com

The purity of a this compound sample is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A typical UPLC-MS method provides even greater sensitivity and specificity, allowing for the detection and quantification of trace-level impurities. nih.govresearchgate.net The short analysis time of UPLC makes it particularly suitable for high-throughput screening. nih.gov

Table 4: Typical HPLC/UPLC Conditions for Pyrimidine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient (e.g., 5% to 95% B over 10 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (MS) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress and for preliminary purity checks. wikipedia.org The separation principle is similar to HPLC, but it is performed on a plate coated with a thin layer of adsorbent, typically silica gel. libretexts.org A suitable solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the product and other components. After eluting the plate, the separated spots are visualized, commonly under UV light (254 nm), where the pyrimidine ring will absorb and appear as a dark spot. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. chemistryhall.com

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of crystalline compounds. While the crystal structure of this compound has not been explicitly reported in the reviewed literature, analysis of closely related pyrimidine derivatives provides significant insights into the expected solid-state conformation and crystal packing.

Detailed crystallographic studies have been conducted on pyrimidine and its derivatives, including 5-methylpyrimidine and 2-chloropyrimidine (B141910), offering a foundational understanding of the effects of substituents on the pyrimidine ring's geometry. scispace.com These studies reveal the subtle yet significant impact of substituent groups on bond lengths and angles within the heterocyclic ring.

A comparative analysis of the crystal structures of pyrimidine, 5-methylpyrimidine, and 2-chloropyrimidine, with data collected at 107 K, highlights the influence of the methyl and chloro substituents. scispace.com The introduction of a methyl group at the C5 position or a chlorine atom at the C2 position leads to distinct alterations in the ring's bond lengths and angles when compared to the parent pyrimidine molecule.

For instance, chlorine substitution at the 2-position has been observed to shorten the adjacent ring bonds by approximately 0.009(2) Å. scispace.com Conversely, the introduction of a methyl group at the 5-position results in a lengthening of the adjacent bonds by about 0.006(2) Å. scispace.com These findings underscore the electronic influence of the substituents on the pyrimidine core.

The planarity of the pyrimidine ring is a key feature in these structures. In the case of 4,6-dichloro-5-methylpyrimidine, the molecule is essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å. nih.gov This planarity is typical for substituted pyrimidines.

Intermolecular interactions also play a critical role in the crystal packing of these derivatives. In the crystal structure of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H⋯N hydrogen bonds, forming inversion dimers. nih.gov Similarly, in 2-chloro-5-(chloromethyl)pyridine, a related heterocyclic compound, molecules are connected via weak C—H⋯N intermolecular hydrogen bonds, also forming dimers, which contributes to the stabilization of the crystal structure. nih.gov

The following tables summarize key crystallographic data for 5-methylpyrimidine and 2-chloropyrimidine, providing a basis for understanding the structural characteristics of substituted pyrimidines.

Crystallographic Data for 5-Methylpyrimidine

| Crystal Data | |

| Formula | C₅H₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.865(1) |

| b (Å) | 5.590(1) |

| c (Å) | 7.919(1) |

| β (°) | 115.90(1) |

| Volume (ų) | 233.5 |

| Z | 2 |

| Temperature (K) | 107 |

Data sourced from Furberg et al. scispace.com

Selected Bond Lengths and Angles for 5-Methylpyrimidine

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C2 | 1.336(2) |

| C2-N3 | 1.334(2) |

| N3-C4 | 1.334(2) |

| C4-C5 | 1.399(2) |

| C5-C6 | 1.398(2) |

| C6-N1 | 1.335(2) |

| C5-C7 (methyl) | 1.503(2) |

| C6-N1-C2 | 115.6(1) |

| N1-C2-N3 | 128.0(1) |

| C2-N3-C4 | 115.5(1) |

| N3-C4-C5 | 121.8(1) |

| C4-C5-C6 | 117.3(1) |

| C5-C6-N1 | 121.8(1) |

Data sourced from Furberg et al. scispace.com

Crystallographic Data for 2-Chloropyrimidine

| Crystal Data | |

| Formula | C₄H₃ClN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.155(2) |

| b (Å) | 10.963(2) |

| c (Å) | 3.829(1) |

| Volume (ų) | 594.3 |

| Z | 4 |

| Temperature (K) | 107 |

Data sourced from Furberg et al. scispace.com

Selected Bond Lengths and Angles for 2-Chloropyrimidine

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C2 | 1.319(2) |

| C2-N3 | 1.319(2) |

| N3-C4 | 1.331(2) |

| C4-C5 | 1.393(2) |

| C5-C6 | 1.381(3) |

| C6-N1 | 1.331(2) |

| C2-Cl | 1.739(2) |

| C6-N1-C2 | 117.0(1) |

| N1-C2-N3 | 126.8(1) |

| C2-N3-C4 | 117.0(1) |

| N3-C4-C5 | 121.1(2) |

| C4-C5-C6 | 118.0(2) |

| C5-C6-N1 | 120.1(2) |

Data sourced from Furberg et al. scispace.com

These data provide a solid foundation for predicting the solid-state structure of this compound, suggesting a planar pyrimidine core with predictable bond length and angle distortions influenced by the chloromethyl and methyl substituents. The crystal packing would likely be stabilized by a network of intermolecular interactions, including potential C-H···N hydrogen bonds.

Emerging Research Directions and Future Outlook for 2 Chloromethyl 5 Methylpyrimidine

Innovations in Green and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of pyrimidine derivatives is no exception. Traditional methods for producing these compounds often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. powertechjournal.com To address these concerns, researchers are actively developing innovative and sustainable synthetic strategies.

Other green techniques being explored include:

Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reactions. ijres.org

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, sometimes even in the absence of a catalyst. researchgate.net

Solvent-free and catalyst-free reactions: These approaches represent the ideal in green chemistry, minimizing waste and simplifying purification. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. powertechjournal.com

The development of reusable and metal-free catalysts is another significant area of research aimed at improving the sustainability of pyrimidine synthesis. powertechjournal.com By embracing these green methodologies, the production of 2-(chloromethyl)-5-methylpyrimidine and its derivatives can become more cost-effective and environmentally responsible.

Exploration of Novel Biological Targets and Therapeutic Applications for Pyrimidine Scaffolds

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.govnih.gov This versatility has spurred extensive research into new therapeutic applications for pyrimidine derivatives.

Initially recognized for their role in anticancer and antimicrobial agents, the therapeutic potential of pyrimidines is now known to be much broader. researchgate.netnih.gov Researchers are investigating their efficacy against a diverse array of diseases.

Emerging Therapeutic Areas for Pyrimidine Derivatives:

| Therapeutic Area | Specific Target/Application | Reference |

| Oncology | Protein Kinase Inhibitors (e.g., JAK1, PI3K/mTOR, FLT3) | nih.govnih.govresearchgate.netrsc.org |

| Infectious Diseases | Antibacterial (e.g., InhA inhibitors), Antifungal, Antiviral | researchgate.netnih.gov |

| Inflammatory Diseases | Anti-inflammatory agents | nih.gov |

| Metabolic Disorders | Antidiabetic (e.g., DPP-IV inhibitors) | researchgate.net |

| Bone Disorders | Bone anabolic agents (e.g., promoting osteogenesis) | nih.gov |

| Neurodegenerative Diseases | Potential for future investigation | wiley.com |

One promising avenue of research is the development of pyrimidine-based protein kinase inhibitors for cancer therapy. nih.gov Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By designing pyrimidine derivatives that selectively inhibit specific kinases like Janus kinase (JAK1), PI3K/mTOR, and FMS-like tyrosine kinase 3 (FLT3), researchers aim to develop more targeted and effective cancer treatments. nih.govresearchgate.netrsc.orgacs.org

Furthermore, the structural versatility of the pyrimidine ring allows for modifications that can fine-tune the biological activity and selectivity of these compounds, leading to the discovery of novel drugs with improved therapeutic profiles. nih.gov

Advanced Computational Tools for Pyrimidine Discovery and Rational Design

The integration of advanced computational tools has revolutionized the field of drug discovery, and pyrimidine research is no exception. These in silico methods accelerate the identification and optimization of new drug candidates, reducing the time and cost associated with traditional laboratory-based approaches. wiley.comnih.gov

Key computational techniques employed in pyrimidine research include:

Molecular Docking: This technique predicts the binding orientation and affinity of a ligand (in this case, a pyrimidine derivative) to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This helps in understanding the mechanism of action and in prioritizing compounds for further testing.

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a specific biological target to identify potential "hits" with desired properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized pyrimidine derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of the binding interactions. nih.gov

De Novo Drug Design: These computational methods can generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific target. nih.gov

By employing these computational strategies, researchers can rationally design novel pyrimidine derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drugs. nih.govwiley.com

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches in Pyrimidine Research

High-throughput screening (HTS) and combinatorial chemistry are powerful technologies that have significantly accelerated the pace of drug discovery. benthamscience.comcijournal.ru These approaches are increasingly being integrated into pyrimidine research to explore vast chemical spaces and identify novel lead compounds.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, known as a combinatorial library. benthamscience.com In the context of pyrimidine research, this involves systematically modifying the pyrimidine scaffold with a variety of different chemical groups to generate a diverse collection of derivatives.

High-throughput screening enables the rapid testing of these large compound libraries for their biological activity against a specific target. nih.gov This automated process can screen thousands of compounds in a short period, quickly identifying "hits" that can be further optimized.

The synergy between combinatorial chemistry and HTS is particularly valuable in pyrimidine research for several reasons:

Accelerated Hit Identification: The combination of large, diverse libraries and rapid screening allows for the swift identification of initial lead compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: The data generated from screening a combinatorial library provides valuable information about the relationship between the chemical structure and biological activity, which is crucial for lead optimization.

Discovery of Novel Scaffolds: These techniques can lead to the discovery of entirely new pyrimidine-based scaffolds with unique biological activities.

The journal Combinatorial Chemistry & High Throughput Screening is a dedicated platform for publishing research in these areas, highlighting their importance in modern drug discovery. benthamscience.comcijournal.rumskcc.org The integration of these high-throughput approaches with the rational design principles discussed in the previous section creates a powerful and efficient engine for the discovery of the next generation of pyrimidine-based therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.